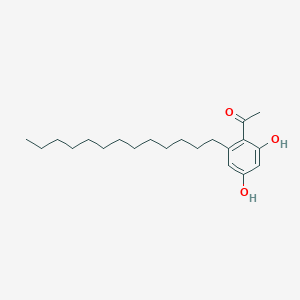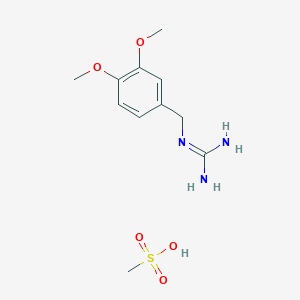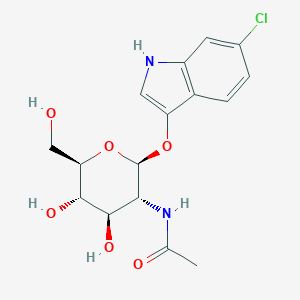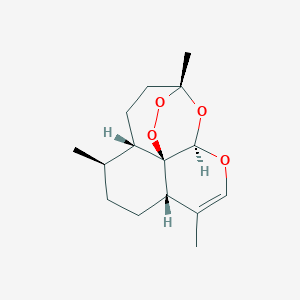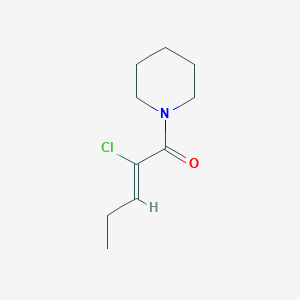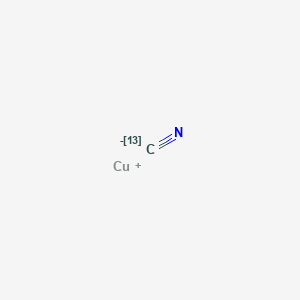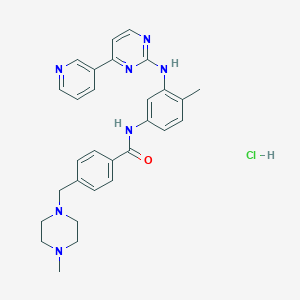
Imatinib hydrochloride
Vue d'ensemble
Description
Imatinib hydrochloride, also known as Gleevec, is a tyrosine kinase inhibitor used to treat certain types of leukemia (blood cancer), bone marrow disorders, and skin cancer. It is also used to treat certain tumors of the stomach and digestive system . Imatinib works by interfering with the growth of some cancer cells .
Synthesis Analysis
The synthesis of Imatinib involves a classical convergent approach. The process has been optimized to overcome certain problematic steps, save time and labor, and provide a very high yield and purity . The synthesis involves the coupling of amine and carboxylic acid precursors using N, N’-carbonyldiimidazole (CDI) as a condensing agent .Molecular Structure Analysis
The molecular structure of Imatinib has been analyzed using density functional theory calculations of rotation potentials along single bonds and by analyzing crystal structures of Imatinib-containing compounds . The molecule of Imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions .Physical And Chemical Properties Analysis
Imatinib is a small molecule with a molecular weight of 493.6027 and a chemical formula of C29H31N7O . It is used alone or together with other medicines to treat different types of cancer or bone marrow conditions .Applications De Recherche Scientifique
1. Mechanisms of Action and Resistance
Imatinib, a Bcr-Abl tyrosine kinase inhibitor, is highly effective in chronic myelogenous leukemia (CML) treatment. It targets Bcr-Abl kinase domain mutants which contribute to acquired imatinib resistance in CML (O'hare et al., 2005). Another study discusses mechanisms of resistance to imatinib, focusing on BCR-ABL gene amplification and mutations (Gambacorti-Passerini et al., 2003). Imatinib is effective against tumours with activated c-ABL, c-KIT, or PDGFR, used in Philadelphia-chromosome-positive (Ph-positive) leukaemias and others (Savage & Antman, 2002).
2. Transport and Cellular Interaction
The study of active transport of imatinib in cells provides insights into mechanisms of resistance to the drug. It's mediated by human organic cation transporter 1 (hOCT1) and MDR1 (ABCB1) transporters (Thomas et al., 2004). Another study shows imatinib's inhibitory effect on normal CD34+ progenitor cells in vitro, indicating its significant impact on normal hematopoietic stem and progenitor cells (Bartolović et al., 2004).
3. Pharmacokinetics and Drug Interaction
Imatinib's pharmacokinetics show it's well absorbed and eliminated predominantly via bile as metabolites. Its metabolism mainly involves cytochrome P450 3A4 or CYP3A5 (Peng, Lloyd, & Schran, 2005). P-glycoprotein-mediated drug efflux in leukemic cells represents a resistance mechanism to imatinib treatment (Illmer et al., 2004). The study of imatinib and St John's Wort interaction reveals the impact of herbs or drugs that modulate CYP3A4 activity on imatinib's pharmacokinetics (Frye et al., 2004).
4. Potential in Neuroprotection and Other Applications
Imatinib significantly enhances functional outcomes after spinal cord injury, suggesting its neuroprotective rather than neurorestorative effects (Abrams et al., 2012). Additionally, imatinib induces cellular autophagy, a cellular degradation mechanism, which might represent an additional mechanism of imatinib to induce growth arrest in cancer cells (Ertmer et al., 2007).
5. Molecular Interactions and Drug Design
The study of intermolecular interactions in crystal structures of imatinib-containing compounds helps in understanding its binding and efficacy (Vologzhanina, Ushakov, & Korlyukov, 2020). Design and synthesis of a photoactivatable caged prodrug of imatinib allow spatial and temporal control over its activation (Zindler et al., 2015).
Propriétés
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O.ClH/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOCADZZAHSVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imatinib hydrochloride | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol](/img/structure/B128380.png)
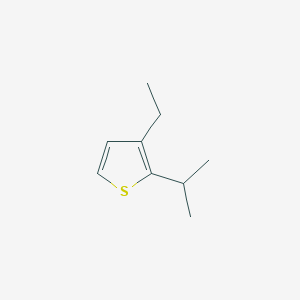

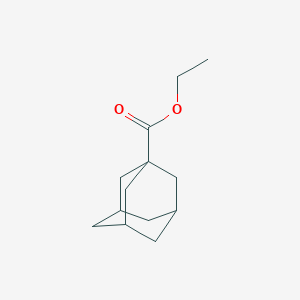
![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)
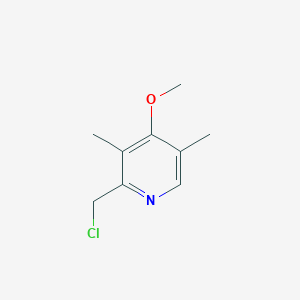
![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)
